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molecular formula C12H12N2O4 B8382112 3-(3-Methyl-2,5-dioxo-imidazolidin-1-ylmethyl)-benzoic acid

3-(3-Methyl-2,5-dioxo-imidazolidin-1-ylmethyl)-benzoic acid

Cat. No. B8382112
M. Wt: 248.23 g/mol
InChI Key: VXHLLUDUTLTKEG-UHFFFAOYSA-N
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Patent
US07888351B2

Procedure details

To 3-(3-Methyl-2,5-dioxo-imidazolidin-1-ylmethyl)benzoic acid methyl ester (100 mg, 0.381 mmol) in THF/water (2/1, 2 mL) is added lithium hydroxyde monohydrate (24 mg, 0.572 mmol) and the reaction is stirred at rt during 16 h before quenching with water and ethylacetate. The separated aqueous phase is acidified to pH 2 with an aqueous 1N HCl solution, extracted with ethylacetate and the organic phase is dried and evaporated to give the title compound.
Name
3-(3-Methyl-2,5-dioxo-imidazolidin-1-ylmethyl)benzoic acid methyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][N:11]2[C:15](=[O:16])[CH2:14][N:13]([CH3:17])[C:12]2=[O:18])[CH:5]=1.[Li]>O1CCCC1.O>[CH3:17][N:13]1[CH2:14][C:15](=[O:16])[N:11]([CH2:10][C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[C:3]([OH:19])=[O:2])[C:12]1=[O:18] |f:2.3,^1:19|

Inputs

Step One
Name
3-(3-Methyl-2,5-dioxo-imidazolidin-1-ylmethyl)benzoic acid methyl ester
Quantity
100 mg
Type
reactant
Smiles
COC(C1=CC(=CC=C1)CN1C(N(CC1=O)C)=O)=O
Name
Quantity
24 mg
Type
reactant
Smiles
[Li]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred at rt during 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before quenching with water and ethylacetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1C(N(C(C1)=O)CC=1C=C(C(=O)O)C=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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